2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4O2S/c25-17-12-15(14-8-4-5-9-16(14)21-17)19(26)22-20-24-23-18(27-20)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24,26) |
InChI Key |
SIPTZVNBMQMWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Skraup Synthesis
The traditional Skraup method involves condensing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For 2-hydroxyquinoline-4-carboxamide precursors, 1,2-phenylenediamine derivatives are often used. A regioselective one-step synthesis, as described in patent TWI716060B, employs 1,2-phenylenediamine and ethyl glyoxylate under acidic conditions to yield 2-hydroxyquinoline derivatives with minimal isomer formation.
Example Protocol
Friedländer Annulation
This method involves cyclocondensation of 2-aminobenzaldehyde with ketones. While less common for 2-hydroxyquinolines, it offers modularity for introducing substituents at the 4-position.
Formation of the 1,3,4-Thiadiazole Moiety
The thiadiazole ring is synthesized via cyclization of thiosemicarbazides. Key steps include:
Thiosemicarbazide Cyclization
Quinoline-4-carboxylic acid derivatives react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 2-amino-1,3,4-thiadiazoles. Subsequent alkylation with 2-phenylethyl bromide introduces the phenylethyl group.
Optimized Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Thiosemicarbazide, PPA, 110°C | 78 | |
| Alkylation | 2-Phenylethyl bromide, K₂CO₃ | 85 |
Carboxamide Coupling
The final step involves coupling the quinoline-4-carboxylic acid with the 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine.
Activation Strategies
-
Chloride Activation : Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) enables nucleophilic attack by the thiadiazole amine.
-
Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) improve yields in polar aprotic solvents (e.g., DMF).
Representative Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ activation | Reflux, 3 hours | 72 | 95 |
| HATU-mediated | DMF, rt, 12 hours | 88 | 98 |
Optimization of Reaction Conditions
Solvent Effects
Temperature and Catalysis
-
Microwave Assistance : Reduces reaction time from hours to minutes (e.g., thiadiazole cyclization in 30 minutes at 150°C).
-
Acid Catalysts : PPA outperforms POCl₃ in minimizing side products during thiadiazole formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability and improves heat management. A pilot-scale study achieved 90% yield for the thiadiazole intermediate using a tubular reactor.
Chemical Reactions Analysis
Key Steps:
-
Quinoline Core Formation :
-
Thiadiazole-Amine Preparation :
-
Amide Coupling :
Table 1: Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Quinoline cyclization | Dimethyl malonate, HOBt, DCC, DMF, 80°C | 65–78 | |
| Amide coupling | HATU, DIPEA, dry toluene, reflux, 24 h | 52–68 |
Hydroxyl Group (C-2 Position):
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form 2-acetoxy derivatives, enhancing lipophilicity .
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the hydroxyl group is converted to a ketone, though this compromises the quinoline aromaticity .
Carboxamide Linkage:
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding quinoline-4-carboxylic acid and 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine .
-
Transamidation : Reacts with primary amines (e.g., benzylamine) in the presence of EDCI to form new amide derivatives .
Thiadiazole Ring:
-
Nucleophilic Substitution : The sulfur atom undergoes alkylation with iodoethane to form sulfonium intermediates, which can further react with nucleophiles .
-
Ring-Opening : Treatment with hydrazine hydrate at elevated temperatures breaks the thiadiazole ring, generating thiosemicarbazide derivatives .
Chemical Modifications for Enhanced Bioactivity
Structural analogs of this compound have been tailored to improve antimicrobial and anticancer properties. For example:
Table 2: Modified Derivatives and Activities
Interaction with Biological Targets
The compound inhibits Staphylococcus aureus DNA gyrase B by binding to the ATPase domain (KD: 2.3 μM) . Molecular docking reveals key interactions:
-
Hydrogen bonding : Between the hydroxyl group and Asn46.
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide exhibit significant anticancer properties. For instance, research on quinoline derivatives has shown their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in various cancer types. In vitro assays demonstrated that related compounds displayed cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma), with IC50 values comparable to established anticancer drugs .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar quinoline derivatives have been investigated for their effectiveness against bacterial infections by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of these compounds has led to promising results in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .
Antimalarial Activity
There is growing interest in the antimalarial properties of quinoline derivatives. A study highlighted the efficacy of related quinoline-4-carboxamide derivatives against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated moderate potency with low nanomolar activity in vitro and showed promising results in animal models, indicating their potential as new antimalarial agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Features
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The 2-phenylethyl group on the thiadiazole ring introduces greater lipophilicity compared to pyridinyl or cyclopropyl substituents, which may impact bioavailability .
Spectroscopic Characterization
- NMR Trends: Analogs in and show distinct $^1$H NMR shifts for thiadiazole-linked substituents (e.g., phenoxyacetamide protons at δ 7.2–8.3). The target’s hydroxy group would likely produce a broad singlet near δ 10–12, absent in oxo or methyl-substituted analogs.
- MS Data: Molecular ion peaks for thiadiazole-quinoline hybrids (e.g., [M+H]$^+$ at m/z 387–454 in ) align with the target’s estimated molecular weight (~387.4).
Biological Activity
2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C20H16N4O2S
- CAS Number : 1144454-39-6
- Molar Mass : 376.43 g/mol
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted the potential of quinoline-based compounds, including derivatives like this compound, against various bacterial strains. The mechanisms often involve interference with bacterial protein synthesis and cell wall integrity.
Antimalarial Activity
The compound has shown promising antimalarial properties. Quinoline derivatives are known for their efficacy against Plasmodium species. Specifically, studies have demonstrated that compounds similar to this compound inhibit the translation elongation factor 2 (PfEF2) in malaria parasites, which is critical for protein synthesis and overall parasite viability .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimalarial | Inhibition of PfEF2 |
| DDD107498 | Antimalarial | Inhibition of PfEF2 |
Cytotoxicity and Anticancer Activity
Recent investigations into the cytotoxic effects of thiadiazole derivatives have shown that they can inhibit the growth of various cancer cell lines. For instance, studies report IC50 values indicating significant inhibition against breast (MCF-7) and lung (A549) cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring influence the cytotoxic activity significantly .
| Cell Line | IC50 Value (µg/mL) | Compound |
|---|---|---|
| MCF-7 | 0.28 | Thiadiazole Derivative |
| A549 | 0.52 | Thiadiazole Derivative |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : By targeting translation elongation factors in pathogens.
- Induction of Apoptosis : In cancer cells through pathways that lead to programmed cell death.
- Disruption of Cellular Integrity : Affecting cell wall synthesis in bacteria.
Case Studies
A notable study examined the efficacy of quinoline derivatives in a preclinical model for malaria treatment. The compound demonstrated a long half-life and high oral bioavailability compared to other candidates, supporting its potential as a single-dose treatment option .
Another investigation focused on the anticancer properties of related thiadiazole compounds, revealing that structural modifications could enhance their cytotoxicity against specific cancer types .
Q & A
Q. Q1. What is the standard synthetic route for 2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide, and what reaction conditions are critical for its preparation?
The compound is synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves reacting 2-hydroxyquinoline-4-carboxylic acid with 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine using coupling agents like PyBOP or HBTU in DMF, with N-methylmorpholine (NMM) as a base. Critical conditions include:
- Stoichiometry : A 1:1.5 molar ratio of carboxylic acid to amine to ensure complete coupling.
- Solvent : Anhydrous DMF to maintain reaction efficiency.
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (e.g., MeCN/H2O) to isolate the product .
Advanced Synthesis
Q. Q2. How can reaction yields be optimized when scaling up synthesis from milligram to gram quantities?
Key optimization strategies include:
- Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. HBTU) to improve efficiency.
- Temperature Control : Maintaining 0°C during reagent addition to minimize side reactions.
- Workup Adjustments : Implementing flash chromatography or recrystallization for higher purity .
- Stoichiometric Precision : Automated dispensing systems to ensure accurate reagent ratios.
Structural Characterization
Q. Q3. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- NMR Spectroscopy : and NMR (e.g., quinoline C4 carbonyl at ~165 ppm, thiadiazole NH at ~10 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 405.08) .
- X-ray Crystallography : Using SHELX software for single-crystal refinement to resolve positional ambiguities .
Biological Activity Evaluation
Q. Q4. What in vitro assays are recommended for assessing the compound’s antimicrobial activity, and how should conflicting data be addressed?
- Disk Diffusion Assays : Initial screening against Gram-positive/negative bacteria.
- MIC Determination : Microdilution methods (e.g., 96-well plates) to quantify inhibitory concentrations .
- Addressing Contradictions : Replicate studies under standardized conditions (pH, temperature) and verify compound stability (e.g., HPLC purity >95%) .
Computational Modeling
Q. Q5. How can molecular docking predict the compound’s interaction with bacterial efflux pump targets?
- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Target Selection : Focus on conserved residues in efflux pumps (e.g., AcrB in E. coli).
- Validation : Compare docking scores with experimental IC values from cytotoxicity assays .
Stability and Storage
Q. Q6. What storage conditions are required to maintain the compound’s stability?
- Temperature : Store at -20°C in airtight, light-protected vials.
- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis.
- Monitoring : Periodic NMR/HPLC analysis to detect degradation (e.g., thiadiazole ring oxidation) .
Structure-Activity Relationship (SAR)
Q. Q7. How do substituents on the thiadiazole or quinoline moieties influence bioactivity?
- Thiadiazole Modifications : Electron-withdrawing groups (e.g., -CF) enhance antimicrobial activity by improving membrane penetration .
- Quinoline Substitutions : Hydroxy groups at C2 increase solubility but may reduce cytotoxicity .
Data Contradictions
Q. Q8. How should researchers resolve discrepancies in reported biological activity data?
- Methodological Audit : Compare assay protocols (e.g., broth microdilution vs. agar dilution).
- Compound Verification : Confirm identity via elemental analysis and cross-validate with independent labs .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies.
ADMET Profiling
Q. Q9. What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?
- Software : SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), bioavailability, and CYP450 interactions.
- Toxicity Screening : ProTox-II for hepatotoxicity risk assessment .
Advanced Applications
Q. Q10. Can this compound serve as a scaffold for dual-action therapeutics (e.g., antimicrobial and anticancer)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
